![molecular formula C5H13NO2Si B14400322 N-{[(Trimethylsilyl)oxy]methyl}formamide CAS No. 88237-54-1](/img/structure/B14400322.png)
N-{[(Trimethylsilyl)oxy]methyl}formamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[(Trimethylsilyl)oxy]methyl}formamide is a chemical compound characterized by the presence of a trimethylsilyl group. This group consists of three methyl groups bonded to a silicon atom, which is in turn bonded to the rest of the molecule. The trimethylsilyl group is known for its chemical inertness and large molecular volume, making it useful in various applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[(Trimethylsilyl)oxy]methyl}formamide typically involves the reaction of formamide with a trimethylsilylating agent. Common reagents used for this purpose include trimethylsilyl chloride and bis(trimethylsilyl)acetamide. The reaction conditions often involve the use of a base, such as triethylamine, to facilitate the formation of the trimethylsilyl ether .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reagents and reaction conditions but is optimized for efficiency and cost-effectiveness.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[(Trimethylsilyl)oxy]methyl}formamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions typically involve nucleophiles such as halides or alkoxides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield formic acid derivatives, while reduction can produce amines or alcohols .
Wissenschaftliche Forschungsanwendungen
N-{[(Trimethylsilyl)oxy]methyl}formamide has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis, particularly in the protection of hydroxyl groups.
Biology: Employed in the modification of biomolecules for analytical purposes.
Medicine: Investigated for potential therapeutic applications due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of N-{[(Trimethylsilyl)oxy]methyl}formamide involves the interaction of the trimethylsilyl group with various molecular targets. The trimethylsilyl group can act as a protecting group, temporarily modifying the reactivity of functional groups in a molecule. This allows for selective reactions to occur, facilitating complex synthetic processes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methyl-N-trimethylsilylacetamide: Similar in structure but with an acetamide group instead of a formamide group.
Trimethylsilyl chloride: Used as a reagent for introducing trimethylsilyl groups into molecules.
Uniqueness
N-{[(Trimethylsilyl)oxy]methyl}formamide is unique due to its specific combination of a formamide group with a trimethylsilyl group. This combination imparts distinct chemical properties, making it particularly useful in organic synthesis and analytical chemistry .
Eigenschaften
CAS-Nummer |
88237-54-1 |
|---|---|
Molekularformel |
C5H13NO2Si |
Molekulargewicht |
147.25 g/mol |
IUPAC-Name |
N-(trimethylsilyloxymethyl)formamide |
InChI |
InChI=1S/C5H13NO2Si/c1-9(2,3)8-5-6-4-7/h4H,5H2,1-3H3,(H,6,7) |
InChI-Schlüssel |
HFCZDPBQJAZRRH-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](C)(C)OCNC=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


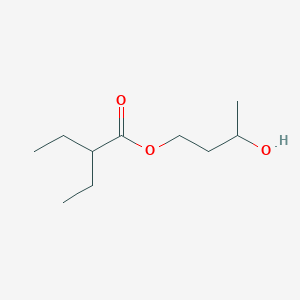

![5-[4-Nitro-2-(trifluoromethyl)phenoxy]-1,2-benzothiazole](/img/structure/B14400253.png)
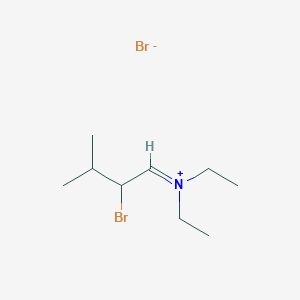
![1,1,3,3-Tetramethyl-6-propyl-2,3-dihydro-1H-pyrrolo[3,4-c]pyridine](/img/structure/B14400266.png)
![8-Ethenyl-9,9-dimethylspiro[4.5]dec-1-en-7-ol](/img/structure/B14400271.png)
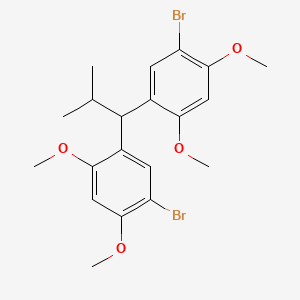
![[([1,1'-Biphenyl]-4-yl)methoxy](1-hydroxyethyl)oxophosphanium](/img/structure/B14400286.png)
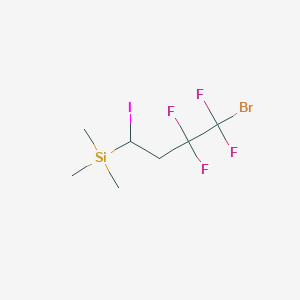
![N-[(4-Chlorophenyl)methyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)pyridin-3-amine](/img/structure/B14400308.png)
![N-[(4-Chlorophenyl)methyl]guanosine](/img/structure/B14400330.png)
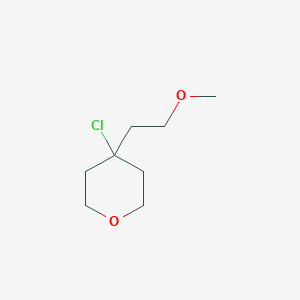

![4H,6H-[1,3]Dioxocino[5,6-d][1,2]oxazole](/img/structure/B14400350.png)
